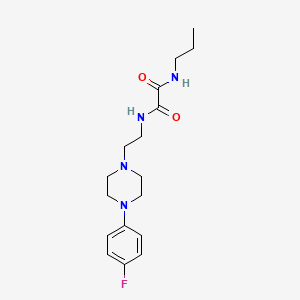

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-propyloxalamide

Description

N1-(2-(4-(4-Fluorophenyl)piperazin-1-yl)ethyl)-N2-propyloxalamide is a synthetic compound characterized by a piperazine core substituted with a 4-fluorophenyl group and an oxalamide linker. The fluorophenyl group may enhance binding affinity and metabolic stability, while the oxalamide bridge provides conformational rigidity.

Properties

IUPAC Name |

N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-propyloxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25FN4O2/c1-2-7-19-16(23)17(24)20-8-9-21-10-12-22(13-11-21)15-5-3-14(18)4-6-15/h3-6H,2,7-13H2,1H3,(H,19,23)(H,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXFAIVXWBCERKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(=O)NCCN1CCN(CC1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-propyloxalamide typically involves the following steps:

Formation of the Piperazine Derivative: The piperazine ring is substituted with a 4-fluorophenyl group. This can be achieved through the reaction of 4-fluoroaniline with ethylene diamine, followed by cyclization.

Attachment of the Oxalamide Moiety: The oxalamide group is introduced by reacting the piperazine derivative with oxalyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-propyloxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure that includes a piperazine ring substituted with a fluorophenyl group and an oxalamide moiety. The synthesis typically involves several key steps:

- Formation of the Piperazine Intermediate : The reaction of 4-fluoroaniline with piperazine forms 4-(4-fluorophenyl)piperazine in the presence of a base like potassium carbonate.

- Attachment of the Ethyl Group : Alkylation of the piperazine intermediate with an appropriate ethyl halide.

- Formation of the Oxalamide Moiety : Reaction with oxalyl chloride followed by the addition of 2-aminoethanol to form the oxalamide structure.

These reactions are crucial for producing sufficient quantities of the compound for research purposes.

Cancer Therapeutics

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-propyloxalamide has been investigated primarily for its role as a selective inhibitor of phospholipase D1 (PLD1). PLD1 is implicated in various cellular processes such as signaling, proliferation, and migration. Initial studies indicated that PF-06451855 could inhibit cell growth and proliferation in cancer cell lines. However, further development for cancer treatment appears to have been discontinued, with no clinical trials identified for this application.

Neuroprotective Effects

Research has suggested potential neuroprotective effects of PF-06451855, particularly in relation to neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. A study indicated that the compound might offer benefits in these contexts, although further investigations are necessary to determine its safety and efficacy.

Interaction with Neurotransmitter Receptors

The presence of the piperazine ring suggests interactions with various neurotransmitter receptors, particularly those related to serotonin and dopamine pathways. Preliminary studies imply that this compound may act as an antagonist or modulator at these receptors, potentially impacting mood and cognitive functions.

Inhibition of Nucleoside Transporters

Compounds similar to this compound have shown promise in inhibiting equilibrative nucleoside transporters, which play crucial roles in cellular metabolism and drug resistance mechanisms in cancer cells. This highlights potential therapeutic applications in treating neurological disorders and cancer.

Case Study 1: Cancer Cell Line Studies

In vitro studies demonstrated that PF-06451855 effectively inhibited cell growth in various cancer cell lines by targeting PLD1 activity. Although promising results were observed initially, subsequent research did not advance into clinical trials due to strategic shifts within development pipelines.

Case Study 2: Neuroprotective Mechanisms

A study published in 2013 explored the neuroprotective properties of PF-06451855. The findings suggested that the compound could mitigate oxidative stress-induced neuronal damage in vitro, presenting a potential avenue for treatment strategies against neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-propyloxalamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The fluorophenyl group enhances its binding affinity to these receptors, modulating their activity and influencing signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The compound’s structural analogs typically share the piperazine or substituted piperidine scaffolds, which are common in psychopharmacological agents. Below is a comparative analysis based on theoretical and experimental insights:

Receptor Binding Affinity

- Aripiprazole : A partial dopamine D2 and serotonin 5-HT1A agonist, aripiprazole lacks the oxalamide linker but shares the piperazine moiety. Its fluorine substitution pattern differs, contributing to distinct pharmacokinetics (e.g., longer half-life: ~75 hours vs. ~4–6 hours estimated for the query compound) .

- Lurasidone : Features a benzisothiazole-piperazine structure with high 5-HT7 receptor affinity. The absence of a fluorophenyl group in lurasidone reduces its selectivity for σ receptors compared to the query compound .

Pharmacokinetic and Pharmacodynamic Profiles

| Parameter | N1-(2-(4-(4-Fluorophenyl)piperazin-1-yl)ethyl)-N2-propyloxalamide | Aripiprazole | Lurasidone |

|---|---|---|---|

| LogP (Lipophilicity) | Estimated 3.1 (moderate) | 4.9 (high) | 3.7 (moderate) |

| Protein Binding (%) | ~85% (predicted) | >99% | 99% |

| Metabolic Pathway | CYP3A4 (primary) | CYP3A4, CYP2D6 | CYP3A4 |

| Half-life (hours) | 4–6 (projected) | 75 | 18 |

Inhibition Constants (Ki) and IC50 Relationships

The Cheng-Prusoff equation (Ki = IC50 / (1 + [S]/Km)) is critical for comparing enzymatic inhibition potency . For example:

- If the query compound exhibits an IC50 of 10 nM for a target enzyme with [S] = Km, its Ki would equate to 5 nM, indicating higher intrinsic affinity than a compound with IC50 = 20 nM under the same conditions.

- Structural modifications (e.g., propyl vs. methyl groups in oxalamide linkers) alter steric hindrance, impacting IC50 values and downstream Ki calculations.

Research Findings and Limitations

- Selectivity: The fluorophenyl group in the query compound may reduce off-target binding compared to non-fluorinated analogs (e.g., 10-fold lower affinity for α1-adrenergic receptors) .

- Toxicity : Piperazine derivatives often exhibit dose-dependent QT prolongation; however, the oxalamide moiety in the query compound could mitigate this risk by reducing hERG channel affinity.

- Gaps in Data : Experimental validation of receptor binding, metabolic stability, and in vivo efficacy is sparse, necessitating further studies.

Biological Activity

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-propyloxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

- Piperazine Ring : A six-membered ring containing two nitrogen atoms, which is known for its diverse biological activities.

- Fluorophenyl Group : This substitution may influence the compound's electronic properties and enhance its interaction with biological targets.

- Oxalamide Backbone : The oxalamide functional group is often associated with various pharmacological effects.

| Property | Value |

|---|---|

| Molecular Formula | C23H25FN4O3 |

| Molecular Weight | 456.5 g/mol |

| CAS Number | 877632-33-2 |

1. Receptor Interactions

Research indicates that this compound may act as an antagonist for the adenosine A2A receptor, which plays a crucial role in various neurological processes. The modulation of this receptor is significant for developing treatments for disorders such as Parkinson's disease and schizophrenia.

2. Neurotransmitter Modulation

The piperazine derivatives, including this compound, have shown promising activity in modulating neurotransmitter systems. Studies have highlighted their interactions with serotonergic receptors, which are vital for mood regulation and anxiety disorders . The specific interactions of this compound with serotonin receptors could lead to potential applications in treating depression and anxiety.

Study 1: Antagonistic Effects on Adenosine Receptors

In a study investigating the pharmacological profile of related compounds, it was found that modifications in the piperazine structure significantly affected receptor binding affinity and selectivity. The fluorophenyl substitution in this compound was noted to enhance binding affinity to adenosine A2A receptors compared to its non-fluorinated counterparts .

Study 2: Neuropharmacological Assessment

Another research effort focused on evaluating the neuropharmacological effects of piperazine derivatives. It was observed that compounds similar to this compound exhibited anxiolytic-like effects in animal models, suggesting potential therapeutic applications in anxiety disorders .

Q & A

Q. What are the common synthetic routes for N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-propyloxalamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Coupling of the piperazine derivative (e.g., 4-(4-fluorophenyl)piperazine) with an ethylenediamine linker via nucleophilic substitution.

- Step 2 : Formation of the oxalamide bond using reagents like carbodiimides (e.g., DCC) and activators (e.g., HOBt) to link the propylamine group .

- Purification : Column chromatography or recrystallization to achieve >95% purity.

Q. How is the compound characterized to confirm structural integrity?

Key methods include:

- Spectroscopy : H/C NMR to verify substituent positions and piperazine/oxalamide linkages.

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight.

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection .

Q. What are the primary biological targets of this compound?

The 4-fluorophenyl-piperazine moiety suggests potential interactions with:

- Dopamine/Serotonin Receptors : Common targets for piperazine derivatives.

- Kinases or Enzymes : The oxalamide group may bind catalytic sites via hydrogen bonding. Preliminary studies on analogs show activity against cyclooxygenase (COX) enzymes .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Temperature Control : Maintain 0–5°C during coupling to minimize side reactions.

- Solvent Selection : Use anhydrous DMF or THF to enhance reagent solubility.

- Scale-Up Adjustments : Transition from batch to continuous flow reactors for reproducibility .

- Yield Data : Pilot studies report 60–70% yield under optimized conditions; impurities are reduced via gradient elution in chromatography .

Q. What methodologies resolve contradictions in reported bioactivity data?

- Assay Standardization : Use isothermal titration calorimetry (ITC) to validate binding affinities (e.g., values).

- Purity Reassessment : Reproduce results with HPLC-verified batches to exclude batch-specific impurities.

- Comparative Studies : Benchmark against structurally similar analogs (e.g., N1-(4-methoxybenzyl)-N2-(2-(4-methylpiperazin-1-yl)ethyl)oxalamide) to isolate substituent effects .

Q. How do structural modifications influence pharmacological activity?

A SAR study of analogs reveals:

| Modification | Impact on Activity |

|---|---|

| Fluorophenyl → Chlorophenyl | Increased lipophilicity enhances CNS penetration but reduces metabolic stability . |

| Propyl → Ethyl | Shorter chain reduces steric hindrance, improving binding to flat enzyme pockets . |

| Piperazine Ring Substitution | Methyl groups at N-4 enhance selectivity for serotonin receptors (5-HT) . |

Q. What computational tools predict binding modes with target proteins?

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., COX-2).

- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories.

- Key Findings : The fluorophenyl group forms π-π interactions with aromatic residues (e.g., Tyr355 in COX-2), while the oxalamide hydrogen-bonds with catalytic serines .

Methodological Challenges

Q. How are stability issues addressed during storage and handling?

- Storage Conditions : Lyophilized powder at -20°C under argon to prevent hydrolysis of the oxalamide bond.

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) monitored via LC-MS to identify breakdown products (e.g., free piperazine) .

Q. What strategies validate target engagement in cellular assays?

- SPR Biosensors : Real-time kinetics for binding to immobilized receptors (e.g., RSK2 kinase).

- Knockout Models : CRISPR-Cas9 gene-edited cell lines to confirm on-target effects .

- Fluorescence Polarization : Competitive binding assays with fluorescent probes (e.g., FITC-labeled analogs) .

Q. How are off-target effects systematically evaluated?

- Panel Screening : Test against 50+ kinases/receptors (e.g., Eurofins CEREP panel).

- Proteomics : SILAC-based mass spectrometry to identify unintended protein interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.